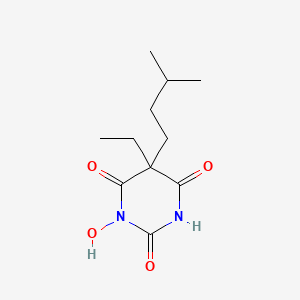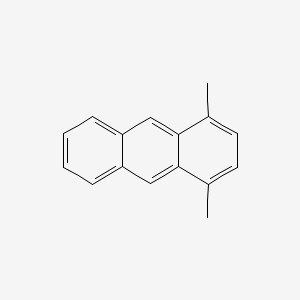
N-Hydroxy Amobarbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Hydroxy Amobarbital is a chemical compound belonging to the class of diazinane triones. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, and a 3-methylbutyl group attached to a diazinane ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Amobarbital typically involves the following steps:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of Functional Groups: The ethyl, hydroxy, and 3-methylbutyl groups are introduced through subsequent reactions. These steps may involve alkylation, hydroxylation, and other functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This method involves the stepwise addition of reagents and intermediates in a controlled environment, followed by purification and isolation of the final product.
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors, optimizing reaction conditions for maximum efficiency.
化学反応の分析
Types of Reactions
N-Hydroxy Amobarbital can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
N-Hydroxy Amobarbital has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-Hydroxy Amobarbital involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to receptors, modulating cellular signaling pathways.
Chemical Reactivity: The compound’s functional groups may participate in chemical reactions, leading to the formation of active metabolites.
類似化合物との比較
Similar Compounds
5-Ethyl-1-hydroxy-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure with a different alkyl group.
5-Ethyl-1-hydroxy-5-(3-methylpentyl)-1,3-diazinane-2,4,6-trione: Similar structure with a longer alkyl chain.
5-Ethyl-1-hydroxy-5-(3-methylhexyl)-1,3-diazinane-2,4,6-trione: Similar structure with an even longer alkyl chain.
Uniqueness
N-Hydroxy Amobarbital is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds with different alkyl groups or chain lengths.
特性
CAS番号 |
58359-49-2 |
|---|---|
分子式 |
C11H18N2O4 |
分子量 |
242.27 g/mol |
IUPAC名 |
5-ethyl-1-hydroxy-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(6-5-7(2)3)8(14)12-10(16)13(17)9(11)15/h7,17H,4-6H2,1-3H3,(H,12,14,16) |
InChIキー |
YEUMGUWIUSGGRU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)


![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)

